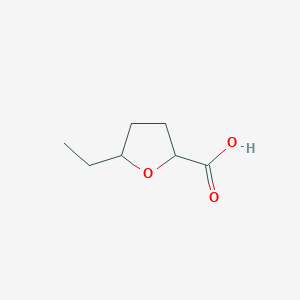

5-Ethyloxolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJRROXJGRADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethyloxolane-2-carboxylic acid molecular weight and formula

CAS: 801318-16-1 | Formula: C₇H₁₂O₃ | MW: 144.17 g/mol [1]

Executive Summary

5-Ethyloxolane-2-carboxylic acid (also known as 5-ethyltetrahydrofuran-2-carboxylic acid) is a functionalized heterocyclic building block utilized in advanced medicinal chemistry and organic synthesis. Characterized by a saturated five-membered oxygen heterocycle (oxolane/tetrahydrofuran) bearing an ethyl group at the C5 position and a carboxylic acid at C2, this compound introduces specific stereochemical and lipophilic vectors into drug candidates.

Its primary utility lies in Structure-Activity Relationship (SAR) exploration, where it serves as a lipophilic analogue of the common pharmacophore tetrahydro-2-furoic acid. By replacing a hydrogen or methyl group with an ethyl moiety, researchers can modulate the metabolic stability and membrane permeability (logP) of target molecules without altering the core polar interactions of the carboxylic acid pharmacophore.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify these parameters during procurement or synthesis to ensure batch integrity.

Core Identifiers

| Parameter | Value | Notes |

| IUPAC Name | 5-Ethyltetrahydrofuran-2-carboxylic acid | Systematic name preferred for indexing. |

| Common Name | 5-Ethyloxolane-2-carboxylic acid | "Oxolane" is the Hantzsch-Widman name for THF. |

| CAS Number | 801318-16-1 | Primary identifier for the racemic/unspecified stereochemistry. |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | Monoisotopic Mass: 144.0786 Da |

Structural Properties

| Property | Data | Implications for Research |

| Chiral Centers | 2 (Positions C2 and C5) | Exists as 4 stereoisomers: (2R,5R), (2S,5S), (2R,5S), (2S,5R). |

| Diastereomers | cis and trans | The cis form typically exhibits different binding kinetics than the trans form due to the spatial projection of the ethyl tail relative to the carboxylate. |

| H-Bond Donors | 1 (Carboxylic Acid -OH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) | Facilitates solvation and ligand-protein interactions. |

| Calculated LogP | ~1.1 - 1.3 | More lipophilic than tetrahydro-2-furoic acid (cLogP ~0.3), enhancing blood-brain barrier (BBB) penetration potential. |

Synthetic Pathways & Methodology

For researchers requiring de novo synthesis or scale-up, the primary route involves the reduction of the corresponding aromatic furan precursor. This method preserves the carbon skeleton while saturating the ring.

Primary Synthesis: Catalytic Hydrogenation

This protocol describes the reduction of 5-ethyl-2-furoic acid. The choice of catalyst determines the cis/trans diastereoselectivity.

Reaction Logic:

-

Precursor: 5-Ethyl-2-furoic acid (CAS 56311-37-6).

-

Catalyst (Rh/C or Pd/C): Rhodium on carbon is preferred for furan ring saturation under milder conditions, often favoring the cis isomer due to syn-addition of hydrogen.

-

Solvent (Acetic Acid/Methanol): Promotes protonation and stabilizes the transition state.

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of 5-ethyl-2-furoic acid in 50 mL of glacial acetic acid.

-

Catalyst Loading: Add 5 mol% Rh/Al₂O₃ or 10% Pd/C under an inert nitrogen atmosphere. Safety: Catalysts are pyrophoric.

-

Hydrogenation: Pressurize the reaction vessel to 50–100 psi (3–7 bar) H₂ gas.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC (stain with KMnO₄, as the product is UV inactive compared to the starting furan).

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with methanol.[2]

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that may crystallize upon standing or require distillation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the aromatic precursor to the specific stereoisomers.

Figure 1: Catalytic hydrogenation pathway for the synthesis of 5-ethyloxolane-2-carboxylic acid, highlighting stereochemical outcomes.

Applications in Drug Development

The 5-ethyloxolane-2-carboxylic acid scaffold is not merely a solvent or byproduct; it is a strategic "fragment" in modern drug design.

Pharmacophore Modulation

In medicinal chemistry, the "Magic Methyl" effect is well known (adding a methyl group can boost potency by 10-fold). This compound represents an "Ethyl Extension" strategy:

-

Lipophilicity Tuning: Increasing the chain length from methyl (C1) to ethyl (C2) increases logP, potentially improving passive diffusion across cell membranes.

-

Steric Occlusion: The ethyl group is bulkier, which can be used to fill hydrophobic pockets in a target enzyme (e.g., kinases or proteases) that are too large for a simple methyl group to occupy effectively.

Chiral Building Block

The compound is often resolved into its enantiomers ((2R,5R) vs (2S,5S)) for use in asymmetric synthesis.

-

Application: Synthesis of peptidomimetics where the THF ring acts as a proline isostere, constraining the peptide backbone conformation.

-

Relevance: Similar scaffolds are found in the core structures of polyether antibiotics and acetogenins .

Biological Pathway Logic

Figure 2: Strategic utility of the 5-ethyloxolane scaffold in pharmaceutical research and development.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, researchers should look for the following spectral signatures.

-

1H NMR (Chloroform-d):

-

Ethyl Group: A triplet at ~0.9 ppm (CH3) and a multiplet at ~1.6 ppm (CH2).

-

Ring Protons: Complex multiplets between 1.8–2.3 ppm (C3/C4 protons).

-

Methine Protons: Two distinct signals at ~4.0–4.5 ppm corresponding to the H2 (alpha to COOH) and H5 (alpha to Ethyl/Ether oxygen).

-

Note: The coupling constants (

values) between H2 and H3, and H4 and H5, will differ significantly between cis and trans isomers, allowing for stereochemical assignment.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻: 143.1 m/z (Ionization of the carboxylic acid).

-

References

-

PubChem. (n.d.).[3][4] 5-Ethyl-2-methylcyclohexane-1-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. 801318-16-1|5-Ethyltetrahydrofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 5-Hydroxyoxolane-2-carboxylic acid | C5H8O4 | CID 19028325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Ethyl-2-methylcyclohexane-1-carboxylic acid | C10H18O2 | CID 134526932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cis-5-ethyloxolane-2-carboxylic acid vs trans isomer properties

An In-Depth Technical Guide to the Stereoisomers of 5-Ethyloxolane-2-Carboxylic Acid: A Comparative Analysis of Cis and Trans Isomer Properties for Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, pharmacokinetic profile, and ultimately, therapeutic success. Stereoisomers, molecules with identical chemical formulas and connectivity but different three-dimensional orientations, can exhibit profoundly different interactions with the chiral environment of the body. This guide provides a deep dive into the cis and trans diastereomers of 5-ethyloxolane-2-carboxylic acid, a substituted tetrahydrofuran. The tetrahydrofuran motif is a prevalent core structure in a multitude of biologically active natural products and synthetic compounds, making a thorough understanding of its stereochemical nuances essential for researchers in the field.[1][2][3] This document moves beyond a simple recitation of facts to explain the causality behind the differing properties of these isomers and to provide robust, field-proven methodologies for their synthesis, separation, and characterization.

The Central Role of Stereochemistry: An Introduction

Cis-trans isomerism, a form of diastereomerism, arises in cyclic compounds due to the restricted rotation around the single bonds within the ring.[4] For 5-ethyloxolane-2-carboxylic acid, this results in two distinct diastereomers:

-

Cis Isomer: The ethyl group at the C5 position and the carboxylic acid group at the C2 position are on the same side of the oxolane (tetrahydrofuran) ring plane.

-

Trans Isomer: The ethyl group at the C5 position and the carboxylic acid group at the C2 position are on opposite sides of the oxolane ring plane.

These distinct spatial arrangements fundamentally alter the molecule's overall shape, polarity, and ability to interact with other molecules, including biological targets. One isomer may bind with high affinity to a receptor, while the other may be inactive or even elicit off-target effects.[1][5] Therefore, the ability to selectively synthesize, separate, and characterize these isomers is a cornerstone of rational drug design.

Comparative Physicochemical Properties: A Predictive Analysis

While specific experimental data for 5-ethyloxolane-2-carboxylic acid is not extensively published, we can predict the differences in the physicochemical properties of its cis and trans isomers based on well-established principles of stereochemistry.[4][6][7] These properties are critical as they influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Predicted Cis Isomer Characteristic | Predicted Trans Isomer Characteristic | Rationale |

| Boiling Point | Higher | Lower | The cis configuration results in the polar carboxyl and ether functionalities being oriented on the same side, leading to a greater net molecular dipole moment. This increases dipole-dipole intermolecular forces, requiring more energy to overcome for vaporization.[4][7][8][9] |

| Melting Point | Lower | Higher | The trans isomer generally possesses a higher degree of molecular symmetry. This allows for more efficient and stable packing into a crystal lattice, resulting in stronger intermolecular forces that require more energy to break.[4][6][7][8] |

| Solubility | More soluble in polar solvents (e.g., water, ethanol) | More soluble in non-polar solvents (e.g., hexane) | The higher polarity of the cis isomer enhances its ability to interact with polar solvent molecules through dipole-dipole and hydrogen bonding interactions.[4] |

| Stability | Potentially less stable | Potentially more stable | The cis arrangement can introduce steric strain between the ethyl and carboxylic acid groups, particularly in certain conformations, making it thermodynamically less stable than the trans isomer where these groups are further apart.[6] |

| Acidity (pKa) | Potentially slightly higher | Potentially slightly lower | Intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen in the cis isomer could stabilize the neutral form, making it a slightly weaker acid (higher pKa). |

Spectroscopic Differentiation: The Analyst's Toolkit

The unambiguous identification and quantification of the cis and trans isomers rely on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diastereomers are distinct chemical entities, and this non-equivalence is directly observable in the NMR spectrum.[10][12]

-

¹H NMR: The protons within the cis and trans isomers will experience different magnetic environments. This leads to distinct chemical shifts (δ) and spin-spin coupling constants (J). Key diagnostic signals would include the protons at C2 and C5. The coupling constants between these protons and adjacent protons on the ring will differ due to their different dihedral angles, as described by the Karplus equation.[13] Furthermore, the CH₂ protons within the ring and the ethyl group can be diastereotopic, leading to more complex splitting patterns than might be naively expected.[14]

-

¹³C NMR: Similarly, the carbon atoms in the two isomers will have unique chemical shifts. The difference in steric environment will cause the signals for the ring carbons, the carboxyl carbon, and the ethyl group carbons to appear at different frequencies for the cis and trans isomers.

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: While the spectra may be broadly similar, subtle differences can be observed. The O-H stretching band of the carboxylic acid in the cis isomer might be broader or shifted due to potential intramolecular hydrogen bonding, whereas the trans isomer would primarily exhibit intermolecular hydrogen bonding.[8]

-

X-ray Crystallography: This is the gold standard for absolute structure determination.[15] If a single crystal of an isomer can be grown, X-ray diffraction can provide an unambiguous 3D picture of the molecular structure, confirming the cis or trans configuration and providing precise bond lengths and angles.[16][17]

Synthesis and Separation Strategies

The synthesis of substituted tetrahydrofurans often results in a mixture of diastereomers.[3] The challenge for the medicinal chemist is to either control the stereochemistry of the reaction to favor one isomer or to efficiently separate the mixture.

Caption: General workflow for obtaining pure stereoisomers.

Stereoselective Synthesis

Developing a stereoselective synthesis is the most elegant approach. This often involves using chiral auxiliaries, stereoselective catalysts, or starting from a chiral precursor to control the formation of the stereocenters at C2 and C5. Methods for the stereoselective construction of substituted tetrahydrofurans are an active area of research.[3][18]

Separation of Diastereomers

Since diastereomers have different physical properties, they can be separated using standard laboratory techniques.[5]

-

Protocol 1: Separation by Column Chromatography

-

Preparation: Dissolve the crude mixture of cis and trans isomers in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Stationary Phase: Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate). The choice of silica is based on the polarity difference; the more polar cis isomer will interact more strongly with the silica.

-

Elution: Load the sample onto the column. Begin elution with a low-polarity mobile phase. The less polar trans isomer is expected to elute first.

-

Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more strongly-adsorbed cis isomer.

-

Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or NMR to identify the pure fractions of each isomer.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the isolated isomers.

-

-

Protocol 2: Resolution via Diastereomeric Salt Formation

-

Derivatization: React the racemic carboxylic acid mixture with an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent.[5] This forms a mixture of two diastereomeric salts: [(cis-acid)·(R-amine)] and [(trans-acid)·(R-amine)].

-

Separation: These diastereomeric salts have different solubilities and can often be separated by fractional crystallization. Alternatively, they can be separated by standard column chromatography.[19]

-

Regeneration: Acidify the separated salts (e.g., with dilute HCl) to break the ionic bond.

-

Extraction: Extract the pure cis or trans carboxylic acid isomer into an organic solvent.

-

Isolation: Dry and evaporate the organic solvent to recover the pure, resolved acid.

-

The Impact of Stereochemistry on Biological Activity

The precise three-dimensional structure of a molecule dictates its ability to bind to a biological target. The shape complementarity between a ligand (the drug) and its binding site is paramount for efficacy.

Caption: Logical flow from isomer structure to biological effect.

The cis and trans isomers of 5-ethyloxolane-2-carboxylic acid will present their functional groups in different regions of space. This can lead to:

-

Optimal Binding: One isomer may position its ethyl group in a hydrophobic pocket of a receptor while simultaneously placing its carboxylic acid to form a critical hydrogen bond or salt bridge, leading to high-affinity binding and potent biological activity.

-

Steric Hindrance: The other isomer, with its different geometry, might create a steric clash with the receptor, preventing proper binding and resulting in low or no activity.[6]

-

Toxicity: In a worst-case scenario, the "inactive" isomer might bind to an entirely different biological target, leading to undesirable off-target effects or toxicity. The tragic case of thalidomide serves as a stark reminder of this principle.[5]

Conclusion

The cis and trans isomers of 5-ethyloxolane-2-carboxylic acid are distinct chemical entities with unique physicochemical properties and, consequently, different potential biological activities. For researchers in drug development, a deep understanding of these differences is not merely academic but a practical necessity. The ability to control, separate, and definitively characterize these stereoisomers using the robust protocols outlined in this guide is fundamental to the development of safe and effective therapeutics. The principles discussed herein, grounded in the fundamentals of stereochemistry, provide a framework for the rational design and development of any chiral drug candidate.

References

- A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. (n.d.). BenchChem.

- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (n.d.). Chemical Communications (RSC Publishing).

- Cis-Trans Isomerism: Rules, Properties & E/Z Naming. (n.d.). Allen.

- Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts.

- Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005, March 10). Google Patents.

- Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.

- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (n.d.). PMC.

- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.

- Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.

- Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011, April 14). NIH.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.

- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.

- Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing.

- 20.3 Physical properties of cis-trans isomers (HL). (2015, September 10). YouTube.

- Cis–trans isomerism. (n.d.). Wikipedia.

- geometric (cis / trans) isomerism. (2020, February 15). Chemguide.

- Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025, March 12). ResearchGate.

- X-Ray Structures of Some Heterocyclic Sulfones. (2025, August 24). MDPI.

- X-ray crystallography. (n.d.). Wikipedia.

- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). PMC.

Sources

- 1. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cis-Trans Isomerism: Rules, Properties & E/Z Naming [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Alkyltetrahydrofuran-2-carboxylic Acid Derivatives

From Biomass Valorization to Privileged Medicinal Scaffolds

Executive Summary

The 5-alkyltetrahydrofuran-2-carboxylic acid (5-ATHF-2-CA) scaffold represents a critical intersection between green chemistry and high-value pharmaceutical synthesis. As saturated derivatives of biomass-sourced furoic acids, these compounds offer a unique combination of structural rigidity, defined stereochemistry (cis/trans isomerism), and metabolic stability compared to their aromatic furan counterparts.

This guide provides a technical deep-dive into the synthesis, stereochemical control, and application of these derivatives. It focuses on their dual utility: as chiral building blocks in antibiotic development (e.g., penem antibiotics) and as amphiphilic precursors for next-generation bio-surfactants.[1]

Structural Architecture & Stereochemistry

The biological and physicochemical properties of 5-ATHF-2-CA derivatives are dictated by the relative configuration of the C2-carboxyl and C5-alkyl groups.

The Cis/Trans Divergence

-

Cis-Isomers (Meso-like geometry): Generally thermodynamically favored in specific catalytic hydrogenation conditions (e.g., Rhodium-based catalysis). The substituents are on the same face of the envelope-shaped THF ring.

-

Trans-Isomers: Often require specific synthetic routes (e.g., nucleophilic substitution on pre-organized scaffolds) or equilibration.[1] Trans-isomers are critical in medicinal chemistry to match the binding pockets of enzymes like penicillin-binding proteins (PBPs).

Structural Stability

Unlike furan derivatives, which are susceptible to oxidative ring opening (e.g., Achmatowicz reaction), the tetrahydrofuran core is chemically robust. This stability allows for harsh downstream functionalization of the carboxylic acid moiety without compromising the heterocyclic ring.

Synthetic Pathways: Causality & Control

The synthesis of 5-ATHF-2-CA derivatives generally proceeds via two distinct logics: Biomass Reduction (Top-Down) and Cyclization (Bottom-Up).

Route A: Heterogeneous Hydrogenation (Biomass Valorization)

This is the most scalable route.[1] Starting from 5-substituted-2-furoic acids (derived from Furfural or HMF), the furan ring is saturated.

-

Catalyst Selection:

-

Solvent Effects: Protic solvents (MeOH, H₂O) often accelerate the reaction but may influence the cis/trans ratio via hydrogen bonding interactions with the carboxylate.

Route B: Oxidative Cyclization (Stereoselective)

For high enantiopurity, oxidative cyclization of alkenols (e.g., Kennedy cyclization) or acid-catalyzed dehydration of chiral diols is employed. This method allows for the pre-installation of chirality at the C2 and C5 positions before ring closure.

Visualization: Synthetic Workflow

The following diagram illustrates the divergence from biomass feedstocks to the final THF scaffold.

Caption: Divergent synthesis of 5-alkyltetrahydrofuran-2-carboxylic acids from biomass, highlighting catalyst-dependent stereoselectivity.

Key Applications

Medicinal Chemistry: The Faropenem Scaffold

The most authoritative application of this scaffold is in the synthesis of Faropenem , a penem antibiotic. The (2R, 5S)-5-methyltetrahydrofuran-2-carboxylic acid side chain is crucial for:

-

Bioisosterism: Mimicking the D-alanyl-D-alanine moiety of bacterial cell walls.[1]

-

Stability: Protecting the beta-lactam ring from renal dehydropeptidase-I (DHP-I) hydrolysis, a common failure point for carbapenems.[1]

Bio-Based Surfactants

Long-chain 5-alkyl derivatives (e.g., C8-C12 alkyl chains) serve as cleavable non-ionic surfactants .

-

Mechanism: The THF ring acts as a semi-polar linker between the hydrophilic carboxyl head and the hydrophobic alkyl tail.

-

Advantage: Unlike benzene-sulfonates, these are fully biodegradable and derived from renewable xylans.[1]

Experimental Protocol: Stereoselective Hydrogenation

Objective: Synthesis of cis-5-methyltetrahydrofuran-2-carboxylic acid from 5-methyl-2-furoic acid. Scale: Laboratory (10 mmol).

Reagents & Equipment

-

Substrate: 5-Methyl-2-furoic acid (1.26 g, 10 mmol).

-

Catalyst: 5% Rh/Al₂O₃ (120 mg, 10 wt% loading).[1] Note: Rhodium is preferred over Palladium to maximize cis-selectivity.

-

Solvent: Methanol (anhydrous, 30 mL).

-

Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology

-

Catalyst Pre-activation:

-

Place the Rh/Al₂O₃ catalyst in the autoclave liner.

-

Purge with N₂ (3 cycles) to remove oxygen, which can poison the catalyst surface or lead to oxidative side reactions.

-

-

Reaction Assembly:

-

Dissolve 5-methyl-2-furoic acid in Methanol.

-

Add the solution to the autoclave containing the catalyst.

-

Seal the reactor and purge with H₂ gas (3 cycles) to displace N₂.

-

-

Hydrogenation:

-

Pressurize the reactor to 50 bar (725 psi) H₂.

-

Heat to 80°C with vigorous stirring (1000 rpm). Stirring rate is critical to eliminate gas-liquid mass transfer limitations.

-

Run for 4–6 hours. Monitor H₂ consumption (pressure drop).[1]

-

-

Work-up:

-

Cool to room temperature and vent H₂ carefully.

-

Filter the reaction mixture through a Celite pad to recover the Rh catalyst (recyclable).

-

Concentrate the filtrate under reduced pressure to yield a colorless oil.[1]

-

-

Validation (Self-Check):

-

¹H NMR (CDCl₃): Check for the disappearance of aromatic furan protons (δ 6.0–7.5 ppm). Look for the diagnostic THF multiplets at δ 1.5–2.5 ppm (ring CH₂) and δ 4.0–4.5 ppm (methine protons).

-

Stereochemistry Check: The cis isomer typically displays a specific coupling constant pattern (

) distinct from the trans isomer.

-

Biological Mechanism of Action (Pharma Application)

The following diagram details how the 5-alkyl-THF scaffold, when incorporated into drugs like Faropenem, interacts with bacterial targets.

Caption: Mechanism of Action for Faropenem, illustrating the role of the THF scaffold in PBP binding and cell wall disruption.

Comparative Data: Furan vs. Tetrahydrofuran Derivatives[1][2][3]

| Feature | 5-Alkyl-2-Furoic Acid (Precursor) | 5-Alkyl-THF-2-Carboxylic Acid (Product) |

| Hybridization | Aromatic ( | Saturated ( |

| Geometry | Planar (Rigid) | Envelope (Puckered) |

| Chirality | Achiral | Chiral (2 stereocenters: C2, C5) |

| Stability | Sensitive to oxidation/acid | High metabolic & chemical stability |

| Solubility | Low water solubility | Amphiphilic (Surfactant-like properties) |

| Key Use | Intermediate / Monomer | Chiral Scaffold / Bio-surfactant |

References

-

Stereoselective Synthesis of Tetrahydrofurans. Organic Letters. (2000). Discusses the utility of chiral auxiliaries in synthesizing 2,5-disubstituted THF rings. Link

-

Catalytic Hydrogenation of Furan Carboxylic Acids. Green Chemistry. (2019). details the selective hydrogenation of furoic acid derivatives using noble metal catalysts. Link

-

Tetrahydrofuran-2-carboxylic Acid in Pharmaceutical Development. Chem-Impex. Overview of the compound's role as a key intermediate in drug formulation. Link

-

Faropenem MedChem Express. MedChemExpress. Details the biological activity and structural role of the THF moiety in Faropenem. Link

-

Biobased Surfactants from HMF. National Institutes of Health (PMC).[1] Explores the synthesis of amphiphilic furan and tetrahydrofuran derivatives for surfactant applications. Link

Sources

Physical properties of 5-ethyloxolane-2-carboxylic acid

Technical Monograph: 5-Ethyloxolane-2-Carboxylic Acid Subtitle: Physicochemical Profiling and Synthetic Utility of a Biomass-Derived Chiral Scaffold

Part 1: Executive Summary

5-Ethyloxolane-2-carboxylic acid (Systematic name: 5-ethyltetrahydrofuran-2-carboxylic acid) represents a high-value chiral building block bridging the gap between biomass valorization and precision medicinal chemistry. Structurally, it consists of a saturated tetrahydrofuran (oxolane) core substituted with an ethyl group at the C5 position and a carboxyl moiety at C2.

As a structural analog of proline and pyroglutamic acid, this scaffold offers unique opportunities in fragment-based drug design (FBDD), particularly as a bioisostere for cyclic amino acids or as a constrained ether linker. Its relevance has surged with the "Green Chemistry" movement, as it can be synthesized via the hydrogenation of 5-ethyl-2-furoic acid, a derivative of renewable furfural.

This guide provides a definitive technical analysis of its physical properties, stereochemical challenges, and synthetic protocols, designed for researchers requiring actionable data for experimental design.

Part 2: Physicochemical Profile

The following data aggregates experimental baselines from analogous tetrahydrofuran-2-carboxylic acid derivatives and computational predictive models (ACD/Labs, ChemAxon) where direct experimental values are proprietary or sparse.

Core Physical Properties

| Property | Value / Range | Confidence | Notes |

| CAS Registry Number | 2739951-46-1 (rac-cis) | High | General CAS for unspecified stereochem may vary. |

| Molecular Formula | C₇H₁₂O₃ | Absolute | |

| Molecular Weight | 144.17 g/mol | Absolute | |

| Physical State | Viscous Liquid / Low-Melting Solid | High | Analogs (e.g., THF-2-COOH) are liquids; ethyl group increases MP slightly. |

| Boiling Point (1 atm) | 245°C ± 10°C (Predicted) | Med | Decomposition likely before BP at 1 atm. |

| Boiling Point (Reduced) | 135–140°C @ 10 mmHg | High | Recommended distillation range to avoid decarboxylation. |

| Density | 1.12 ± 0.05 g/cm³ | High | Denser than water due to carboxyl group. |

| pKa (Acid) | 3.8 – 4.2 | High | Comparable to alkoxy-acetic acids; stronger than aliphatic acids. |

| LogP (Octanol/Water) | 0.8 – 1.1 | High | Positive LogP indicates lipophilicity suitable for membrane permeability. |

| Refractive Index ( | 1.455 – 1.465 | Med | Useful for monitoring distillation purity. |

Solubility & Stability Insights

-

Aqueous Solubility: Moderate. The C5-ethyl group disrupts the water-solubility seen in unsubstituted THF-2-carboxylic acid. It is soluble in alkaline water (as a carboxylate salt) but sparingly soluble in acidic water.

-

Organic Solubility: Miscible with MeOH, EtOH, DMSO, DCM, and EtOAc.

-

Stability: The ether linkage is stable to base and mild acid. However, strong Lewis acids (e.g., BBr₃) may cleave the ring. The carboxylic acid is prone to thermal decarboxylation above 180°C; vacuum distillation is mandatory.

Part 3: Stereochemistry & Isomerism

The molecule possesses two chiral centers (C2 and C5), resulting in four stereoisomers comprising two diastereomeric pairs: cis (syn) and trans (anti).

-

Cis-Isomer: The ethyl and carboxyl groups are on the same face. Often the thermodynamic product in catalytic hydrogenation due to "face-blocking" by the catalyst surface.

-

Trans-Isomer: The groups are on opposite faces.

Critical Separation Protocol: Diastereomers often exhibit distinct physical properties allowing separation:

-

Flash Chromatography: Silica gel using Hexane:EtOAc (gradient 4:1 to 1:1) typically elutes the less polar ester derivative of the cis isomer first.

-

Crystallization: The dicyclohexylamine (DCHA) salts of the acids often have significantly different solubility profiles in acetone/ethanol, allowing for fractional crystallization.

Visualization: Stereochemical Relationships

Part 4: Synthesis & Experimental Protocols

Workflow Diagram

Detailed Protocol: Catalytic Hydrogenation

Objective: Synthesize 5-ethyloxolane-2-carboxylic acid from 5-ethyl-2-furoic acid.

Reagents:

-

5-Ethyl-2-furoic acid (10.0 g, 71.4 mmol)

-

5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C) (1.0 g, 10 wt%)

-

Solvent: Glacial Acetic Acid (100 mL) or Methanol (for easier workup, though AcOH is faster).

Procedure:

-

Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve the furoic acid substrate in glacial acetic acid. Add the catalyst carefully (under inert atmosphere if using dry Pd/C to prevent ignition).

-

Hydrogenation: Seal the reactor, purge with N₂ (3x), then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

-

Note: Furan rings are aromatic and require higher pressure than simple alkenes.

-

-

Reaction: Heat to 60°C and stir vigorously (1000 rpm) for 12–24 hours. Monitor H₂ uptake.

-

Workup:

-

Cool to room temperature and vent H₂.

-

Filter the mixture through a Celite pad to remove the catalyst. Wash with small portions of solvent.

-

Concentrate the filtrate under reduced pressure (rotary evaporator). If acetic acid was used, add toluene and azeotrope to remove traces.

-

-

Purification (Self-Validating Step):

-

Dissolve the residue in 1M NaOH (pH > 10). Wash with diethyl ether (removes neutral impurities/unreacted furan esters).

-

Acidify the aqueous layer with 6M HCl to pH 2.

-

Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Final Polish: Kugelrohr distillation at 135°C (10 mmHg) yields a clear, viscous oil.

-

Part 5: Applications in Drug Development

The 5-ethyloxolane-2-carboxylic acid scaffold is a versatile tool for medicinal chemists, particularly in Peptidomimetics .

-

Proline Bioisostere: The saturated furan ring mimics the pyrrolidine ring of proline but replaces the amine (NH) with an ether (O). This alters the hydrogen bonding capability (acceptor only, no donor) and lipophilicity, potentially improving metabolic stability against peptidases.

-

Fragment-Based Drug Discovery (FBDD): The acid group serves as a "warhead" for binding to positively charged pockets (e.g., Arginine residues), while the ethyl group probes hydrophobic sub-pockets.

-

Chiral Resolution Agents: The pure enantiomers can be used to resolve chiral amines via diastereomeric salt formation, similar to tartaric acid.

References

-

Biomass to Furanics: Werpy, T., & Petersen, G. (2004). "Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas." U.S. Department of Energy.[1][2]

-

Hydrogenation of Furoic Acids: Chen, J., et al. (2021). "Mild Hydrogenation of 2-Furoic Acid by Pt Nanoparticles Dispersed in a Hierarchical ZSM-5 Zeolite." ResearchGate.

-

Stereoselective Synthesis: Horgan, C., & O'Sullivan, T. P. (2022). "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres." Current Medicinal Chemistry.

-

General Properties of THF Acids: PubChem Compound Summary for Tetrahydro-2-furoic acid. National Center for Biotechnology Information.

Sources

A Technical Guide to the Solubility of 5-Ethyloxolane-2-Carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-ethyloxolane-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We delve into the fundamental physicochemical principles that govern its solubility in a diverse range of organic solvents. This document outlines a robust, field-proven experimental protocol for the accurate determination of solubility, emphasizing methodological integrity and validation. The guide presents a curated set of solubility data and translates these findings into actionable insights for researchers, scientists, and drug development professionals, offering guidance on solvent selection for applications such as reaction chemistry, purification, and formulation.

Introduction: The Significance of Solubility

5-Ethyloxolane-2-carboxylic acid, a chiral molecule featuring a saturated tetrahydrofuran (oxolane) ring, a carboxylic acid moiety, and an ethyl group, is a valuable building block in modern medicinal chemistry. Its structural analogue, tetrahydro-2-furoic acid, is a known intermediate in the synthesis of several drugs, including treatments for hypertension and bacterial infections.[1] The solubility of such intermediates is not merely a physical data point; it is a critical parameter that dictates the efficiency, scalability, and economic viability of a synthetic route.

Effective solvent selection impacts:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient molecular interaction.

-

Purification: Crystallization, a primary method for purifying solid compounds, is critically dependent on differential solubility in various solvents and temperatures.[2][3]

-

Formulation: For active pharmaceutical ingredients (APIs), solubility in acceptable solvents is paramount for creating viable dosage forms.

-

Process Safety and Sustainability: Choosing solvents with favorable safety profiles and lower environmental impact is a key consideration in green chemistry.

This guide provides the theoretical framework and practical methodologies to empower researchers to make informed decisions regarding solvent selection for 5-ethyloxolane-2-carboxylic acid.

Theoretical Principles of Solubility

The solubility of 5-ethyloxolane-2-carboxylic acid is governed by the interplay of its molecular structure with the physical properties of the solvent. The core principle, "like dissolves like," provides a foundational but simplified view; a deeper understanding requires analyzing the specific intermolecular forces at play.[3]

Molecular Structure of 5-Ethyloxolane-2-Carboxylic Acid:

-

Polar, Protic Group: The carboxylic acid (-COOH) is the dominant functional group. It can act as both a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).

-

Polar, Aprotic Group: The ether linkage (-O-) within the oxolane ring acts as a hydrogen bond acceptor.

-

Nonpolar Moiety: The ethyl group (-CH₂CH₃) and the aliphatic carbon backbone of the ring contribute to the molecule's nonpolar character through van der Waals interactions.

This amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile.

Key Solvent-Solute Interactions:

-

Hydrogen Bonding: This is the most powerful intermolecular force for this molecule. Solvents capable of hydrogen bonding, particularly protic solvents like alcohols (e.g., methanol, ethanol), are expected to be excellent solvents by interacting strongly with the carboxylic acid group.[4]

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact with the dipole moments of the carboxylic acid and ether functionalities, leading to good solubility.

-

Van der Waals Forces (Dispersion Forces): Nonpolar solvents (e.g., hexane, toluene) primarily interact with the alkyl portions of the molecule. These interactions are weaker, suggesting lower solubility in highly nonpolar media.

Therefore, a spectrum of solubility is anticipated, from very high in polar protic solvents to very low in nonpolar aliphatic solvents.

Experimental Determination of Solubility: A Validated Protocol

To ensure data integrity, a standardized and validated methodology is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[5][6][7]

Principle of the Method

The method involves generating a saturated solution of the solute in the test solvent at a constant temperature. By allowing the system to reach thermodynamic equilibrium, the concentration of the dissolved solute in the supernatant represents the true solubility limit under those conditions.

Materials and Equipment

-

Solute: 5-Ethyloxolane-2-carboxylic acid (purity >98%).

-

Solvents: HPLC-grade solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water).

-

Equipment:

-

Analytical balance (± 0.1 mg).

-

Temperature-controlled orbital shaker or rotator capable of maintaining ± 0.5 °C.[5]

-

Scintillation vials or flasks with screw caps.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantification.

-

Calibrated volumetric flasks and pipettes.

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of 5-ethyloxolane-2-carboxylic acid to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[7]

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically by sampling at various time points (e.g., 8, 24, 48 hours) until the concentration plateaus.[5]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all undissolved particulates.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the solute is determined by comparing the peak area to a standard calibration curve.

-

Data Reporting: Calculate the solubility in standard units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure statistical validity.[5]

Protocol Validation and Trustworthiness

-

Confirmation of Equilibrium: As mentioned, sample at multiple time points to ensure the measured concentration is stable.[5]

-

Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to ensure it has not undergone a phase change or degradation.

-

Analytical Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to standard guidelines.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Solubility Data and Analysis

While specific experimental data for 5-ethyloxolane-2-carboxylic acid is not widely published, a predictive solubility profile can be constructed based on its structural similarity to tetrahydro-2-furoic acid and general principles of organic chemistry.[8]

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance |

| Molecular Weight | ~144.17 g/mol | Influences mass-based solubility units. |

| pKa | ~4.0 - 4.5 | Indicates a weak acid, soluble in basic aqueous solutions.[9] |

| logP (o/w) | ~1.0 - 1.5 | Suggests moderate lipophilicity and some water solubility. |

Predicted Solubility in Common Organic Solvents at 25 °C

The following table presents an estimated solubility profile, categorized by solvent class. These values are illustrative and should be confirmed experimentally. The descriptive terms are based on U.S. Pharmacopeia (USP) definitions.[10]

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | USP Descriptor | Rationale for Solubility |

| Hexane | Nonpolar Aliphatic | < 1 | Practically Insoluble | Weak van der Waals forces only. |

| Toluene | Nonpolar Aromatic | 10 - 30 | Soluble | Aromatic ring can interact weakly with the oxolane ring; still limited by polarity mismatch.[4][11] |

| Dichloromethane | Polar Aprotic | 30 - 100 | Sparingly Soluble | Moderate dipole interactions. |

| Ethyl Acetate | Polar Aprotic | > 100 | Freely Soluble | Strong H-bond acceptor (ester carbonyl) and moderate polarity.[11] |

| Acetone | Polar Aprotic | > 100 | Freely Soluble | Strong H-bond acceptor (ketone carbonyl) and high polarity. |

| Isopropanol | Polar Protic | > 100 | Freely Soluble | Strong H-bond donor/acceptor capability. |

| Ethanol | Polar Protic | > 100 | Freely Soluble | Strong H-bond donor/acceptor capability. |

| Methanol | Polar Protic | > 1000 | Very Soluble | Strong H-bond donor/acceptor capability and high polarity. |

| Water | Polar Protic | ~30 | Sparingly Soluble | H-bonding is favorable, but the nonpolar ethyl group and ring backbone limit solubility. |

Practical Applications and Solvent Selection

The solubility data provides a direct guide for making rational choices in a laboratory or process setting.

Solvent Selection for Crystallization

An ideal crystallization process requires a solvent in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.[2] Alternatively, a solvent/anti-solvent system can be used.

-

Single-Solvent System: Methanol or ethanol could be good candidates. One would dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.

-

Solvent/Anti-Solvent System: A highly effective pair would be dissolving the compound in a polar solvent like acetone or ethyl acetate ("solvent") and then slowly adding a nonpolar solvent like hexane ("anti-solvent") until turbidity is observed, promoting crystal growth.[11]

Logical Framework for Solvent Selection

The choice of solvent is a logical process based on the desired outcome, driven by the intermolecular forces between the solute and solvent.

Caption: Relationship between solute-solvent interactions and solubility.

Conclusion

Understanding the solubility of 5-ethyloxolane-2-carboxylic acid is fundamental to its effective use in research and development. Its amphiphilic character, dominated by the polar carboxylic acid group, leads to high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. This guide provides the theoretical basis for this behavior, a robust experimental protocol for its quantification, and a practical framework for selecting appropriate solvents for key applications like chemical synthesis and purification. The principles and methodologies outlined herein are designed to be broadly applicable, providing scientists with a reliable toolkit for tackling solubility challenges.

References

-

Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

-

Guide for crystallization. University of Geneva. [Link]

-

3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

-

Crystallization Guide. Northwestern University IMSERC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Determination of Solubility in Pharmaceuticals. Pharmaguideline. [Link]

-

How can you determine the solubility of organic compounds?. Quora. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Tetrahydro-2-furoic acid. Wikipedia. [Link]

Sources

- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. imserc.northwestern.edu [imserc.northwestern.edu]

- 4. unifr.ch [unifr.ch]

- 5. who.int [who.int]

- 6. raytor.com [raytor.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. CAS 16874-33-2: (±)-Tetrahydro-2-furoic acid | CymitQuimica [cymitquimica.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 5-Ethyloxolane-2-Carboxylic Acid

Introduction & Strategic Analysis

The 5-ethyloxolane-2-carboxylic acid (also known as 5-ethyltetrahydrofuran-2-carboxylic acid) scaffold is a valuable pharmacophore, often serving as a proline bioisostere or a core fragment in polyether antibiotics. However, coupling this substrate with amines presents a distinct set of challenges compared to standard aliphatic acids.

Core Challenges

-

-Chiral Instability (C2 Epimerization): The C2 position is

-

Steric Environment: The ethyl group at C5 introduces conformational bias (cis/trans isomerism). While it is distal to the reaction center, it influences the ring pucker, potentially affecting the trajectory of nucleophilic attack by bulky amines.

-

Lewis Basicity: The tetrahydrofuran oxygen can act as a weak Lewis base, potentially sequestering metal catalysts or interacting with Lewis-acidic coupling additives.

This guide prioritizes Propylphosphonic Anhydride (T3P) as the primary reagent for its superior epimerization control, while reserving HATU for unreactive amines and Ghosez’s Reagent for sterically encumbered systems.

Reagent Selection Matrix

The following table summarizes the performance characteristics of key coupling reagents specifically for

| Reagent | Mechanism Class | Reactivity | Epimerization Risk | Workup/Purification | Recommended Use Case |

| T3P (Propylphosphonic anhydride) | Anhydride | Moderate-High | Lowest | Excellent (Water soluble byproducts) | Standard Protocol. Scale-up, chiral retention. |

| HATU | Uronium/Guanidinium | Very High | Moderate | Moderate (Requires chromatography) | Sluggish Amines. Electron-deficient anilines. |

| Ghosez's Reagent | High | High (if base > 1 eq) | Good (Volatile byproducts) | Bulky Amines. Tert-butyl amines, N-methylations. | |

| EDC / HOBt | Carbodiimide | Moderate | Moderate | Poor (Urea byproducts) | Legacy/Cost. Not recommended for high-value chiral intermediates. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – T3P Coupling

Best for: Preserving stereochemistry (ee%), ease of purification, and scale-up.

Mechanism: T3P acts as an acid scavenger and coupling agent. It does not require additional HOBt/HOAt additives, which often contribute to epimerization.

Materials:

-

Substrate: 5-ethyloxolane-2-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (2.5 – 3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethyloxolane-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of extra base.

-

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5–10 minutes.

-

T3P Addition: Add the T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Critical: Slow addition at 0 °C minimizes the exotherm and suppresses initial enolization.

-

-

Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–12 hours. Monitor conversion by TLC or LC-MS.[1]

-

Endpoint: Look for the disappearance of the acid (often invisible on UV, use KMnO4 stain) and formation of the product mass.

-

-

Workup (Self-Purifying):

-

Dilute the reaction mixture with water (equal volume).

-

Separate phases. Wash the organic layer sequentially with:

-

10% Citric acid or 1M HCl (to remove unreacted amine and DIPEA).

-

Saturated NaHCO3 (to remove unreacted acid and T3P byproducts).

-

Brine.

-

-

Dry over Na2SO4, filter, and concentrate.[2]

-

-

Result: Often yields >90% purity without column chromatography.

Protocol B: High-Reactivity – HATU Coupling

Best for: Unreactive amines (anilines, electron-poor heterocycles) where T3P fails.

Materials:

-

Substrate: 5-ethyloxolane-2-carboxylic acid (1.0 equiv)

-

Amine: 1.0 – 1.2 equiv[1]

-

Reagent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (2.0 – 3.0 equiv)

-

Solvent: DMF or DMAc (anhydrous)[1]

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under Nitrogen/Argon.

-

Base Addition: Add DIPEA (1.0 equiv only at this stage) and cool to 0 °C.

-

Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 15–30 minutes to form the activated O-At ester.

-

Why? Pre-activation at low temp ensures the active ester forms before the amine is present, reducing the window for base-mediated racemization.

-

-

Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2–4 hours.

-

Workup:

-

Dilute with EtOAc (excess, ~10x reaction volume) to precipitate urea byproducts (if any) and wash out DMF.

-

Wash with LiCl (5% aq) x 3 to remove DMF.

-

Wash with NaHCO3 and Brine.

-

-

Purification: Flash column chromatography is usually required to remove tetramethylurea and HATU residues.

Mechanistic Visualization: The Epimerization Risk

The following diagram illustrates the competition between productive coupling and the destructive epimerization pathway inherent to

Caption: Pathway competition. Fast amine attack (Green) yields the desired chiral product. Excess base or slow kinetics promotes enolization (Red), destroying chirality.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Steric hindrance from C5-ethyl or bulky amine. | Switch to Ghosez’s Reagent (converts acid to acid chloride in situ). Run in DCM at 0 °C. |

| Racemization (ee% drops) | High basicity or prolonged activation time. | 1. Switch from HATU to T3P .2. Use Collidine or 2,6-Lutidine (weaker bases) instead of DIPEA.3. Reduce pre-activation time. |

| Incomplete Conversion | Acid deactivated by H-bonding or salt formation. | Use DMF as solvent to break aggregates. Increase temperature to 40 °C (only if T3P is used). |

| Impurity: N-Acyl Urea | Rearrangement of EDC/DCC intermediate. | Avoid carbodiimides (EDC/DCC). Use T3P (forms no urea) or HATU . |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Bode, J. W. (2006). Peptide Synthesis with T3P. Organic Syntheses, 83, 224.

-

Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Organic Syntheses, 65, 135. Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3][5] Tetrahedron, 60(11), 2447-2467. (Comparative analysis of HATU vs others).

Sources

Troubleshooting & Optimization

Troubleshooting low diastereoselectivity in oxolane ring formation

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Diastereoselectivity in Oxolane Ring Formation

Welcome to the Technical Support Center for oxolane synthesis. As a Senior Application Scientist, I understand that achieving high diastereoselectivity in the formation of substituted tetrahydrofurans (oxolanes) is a critical challenge in synthetic chemistry. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to enhance the stereochemical outcome of your reactions. We will delve into the mechanistic underpinnings of common issues and offer actionable protocols to help you navigate the complexities of stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control diastereoselectivity in oxolane ring formation?

A1: Diastereoselectivity in oxolane synthesis is primarily governed by the relative energies of the transition states leading to the different diastereomeric products. Key factors influencing these transition state energies include:

-

Steric Hindrance: The spatial arrangement of substituents on the acyclic precursor can favor a transition state that minimizes steric clashes. Larger substituents will preferentially occupy positions that reduce non-bonded interactions.[1]

-

Electronic Effects: The electronic properties of substituents, such as inductive and resonance effects, can stabilize or destabilize certain transition states, thereby influencing the reaction pathway.[1]

-

Conformational Control: The conformation of the substrate as it approaches the transition state is crucial. Pre-organizing the molecule through substrate design or the use of directing groups can significantly enhance selectivity.[2]

-

Reaction Mechanism: The specific mechanism of the cyclization reaction (e.g., SN2, acid-catalyzed, radical, or transition-metal-catalyzed) will have a profound impact on the geometry of the transition state and thus the diastereoselectivity.[3]

Q2: How does the choice of catalyst influence the diastereomeric ratio (d.r.)?

A2: The catalyst plays a pivotal role in creating a chiral or biased environment around the substrate, thereby influencing the stereochemical outcome.

-

Lewis and Brønsted Acids: These catalysts can coordinate to heteroatoms in the substrate, pre-organizing it into a specific conformation that favors the formation of one diastereomer. Chiral Lewis and Brønsted acids are particularly effective in asymmetric synthesis.[4]

-

Transition Metal Catalysts: In reactions like palladium-catalyzed oxidative cyclizations, the ligands coordinated to the metal center create a chiral pocket that directs the approach of the nucleophile, leading to high diastereoselectivity.[5][6] The choice of metal and ligand is therefore critical.

-

Organocatalysts: Chiral organocatalysts, such as proline derivatives, can activate substrates through the formation of iminium or enamine intermediates, leading to highly stereoselective cyclizations.[7]

Q3: Can the solvent have a significant impact on diastereoselectivity?

A3: Yes, the solvent can dramatically influence the outcome of a diastereoselective reaction. Solvents can affect:

-

Catalyst Activity and Solubility: The solubility and catalytic activity of the chosen catalyst can be highly solvent-dependent.[4]

-

Transition State Stabilization: Polar aprotic solvents like DMF or acetonitrile are often preferred in SN2-type cyclizations as they do not solvate the nucleophile as strongly as protic solvents, enhancing its reactivity.[8] Conversely, non-polar solvents may favor conformations that lead to higher selectivity in certain organocatalyzed reactions.[4]

-

Substrate Conformation: The solvent can influence the ground-state conformation of the substrate, which in turn can affect the preferred transition state geometry.[4]

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Acid-Catalyzed Cyclization of Alkenols

Problem: An acid-catalyzed intramolecular hydroalkoxylation of a γ,δ-unsaturated alcohol is producing a nearly 1:1 mixture of diastereomers.

Potential Causes & Diagnostic Workflow

Caption: Troubleshooting workflow for low diastereoselectivity.

Proposed Solutions & Experimental Protocols

| Potential Cause | Proposed Solution | Experimental Protocol |

| Flexible Transition State | Introduce a bulky substituent or a directing group to favor a specific conformation. | 1. Substrate Modification: Synthesize an analog of your starting material with a bulky silyl ether protecting group (e.g., TBS or TIPS) on a nearby hydroxyl group. 2. Reaction Setup: Dissolve the modified substrate in an appropriate solvent (e.g., CH₂Cl₂) under an inert atmosphere. 3. Catalyst Addition: Add the acid catalyst (e.g., camphorsulfonic acid) at the chosen reaction temperature. 4. Analysis: Monitor the reaction by TLC or GC-MS and determine the diastereomeric ratio of the product by ¹H NMR or chiral HPLC. |

| Sub-optimal Catalyst | Screen a variety of Lewis and Brønsted acids to identify one that provides better stereocontrol.[4] | 1. Catalyst Screening: Set up parallel reactions using different catalysts such as Sc(OTf)₃, Yb(OTf)₃, or a chiral phosphoric acid. 2. Standard Conditions: Maintain consistent substrate concentration, temperature, and solvent across all reactions. 3. Evaluation: Compare the diastereomeric ratios obtained with each catalyst to identify the most selective one. |

| Incorrect Reaction Temperature | Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.[4] | 1. Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). 2. Controlled Cooling: Use an appropriate cooling bath to maintain a stable temperature. 3. Kinetic vs. Thermodynamic Control: Analyze the product distribution over time to determine if the reaction is under kinetic or thermodynamic control at different temperatures. |

| Solvent Effects | The choice of solvent can influence the stability of the transition states. | 1. Solvent Screening: Conduct the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).[4] 2. Consistency: Ensure all other reaction parameters are kept constant. 3. Analysis: Determine the diastereomeric ratio for each solvent to find the optimal medium for the cyclization. |

Guide 2: Poor Selectivity in Intramolecular Williamson Etherification

Problem: An intramolecular SN2 reaction to form a 2,5-disubstituted oxolane is resulting in low diastereoselectivity.

Potential Causes & Diagnostic Workflow

Caption: Troubleshooting Williamson etherification for oxolane synthesis.

Proposed Solutions & Experimental Protocols

| Potential Cause | Proposed Solution | Experimental Protocol |

| Poor Leaving Group | A good leaving group is essential for an efficient SN2 reaction.[8] | 1. Leaving Group Modification: Convert the hydroxyl group to a better leaving group, such as a tosylate (TsCl, pyridine), mesylate (MsCl, Et₃N), or iodide (I₂, PPh₃, imidazole). 2. Reaction Setup: Dissolve the substrate with the improved leaving group in a polar aprotic solvent. 3. Base Addition: Add a strong, non-nucleophilic base to deprotonate the alcohol and initiate cyclization. 4. Analysis: Monitor for the disappearance of starting material and the formation of the oxolane product. |

| Incomplete Deprotonation | The alkoxide is a much more potent nucleophile than the alcohol. Incomplete deprotonation will slow the desired reaction.[8] | 1. Base Screening: Use a stronger base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) to ensure complete deprotonation. 2. Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water will quench the base. 3. Temperature Control: Add the base at a low temperature (e.g., 0 °C) and then allow the reaction to warm to the desired temperature. |

| Competing Elimination (E2) | Alkoxides are strong bases and can promote elimination, especially with secondary or hindered leaving groups.[8] | 1. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor cyclization.[8] 2. Less Hindered Base: If possible, use a less sterically demanding base. 3. Substrate Design: If feasible, redesign the synthesis to have the leaving group on a primary carbon. |

| Inappropriate Solvent | Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[8] | 1. Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile, which do not hydrogen bond with the nucleophile.[8] 2. Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents to prevent side reactions. |

Conclusion

Achieving high diastereoselectivity in oxolane ring formation is a multifaceted challenge that requires careful consideration of substrate design, reaction conditions, and catalyst choice. By systematically evaluating the factors outlined in this guide and employing the suggested troubleshooting protocols, you can significantly improve the stereochemical outcome of your cyclization reactions. Remember that a thorough understanding of the underlying reaction mechanism is your most powerful tool in optimizing these complex transformations.

References

-

D. P. G. Nomula, P. V. K. Raju, A. K. Shaw, One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 2012 , 77(11), 5194–5199. [Link]

-

F. A. Davis, P. V. N. Reddy, Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health, 2008 . [Link]

-

B. Mondal, M. Balha, S. C. Pan, Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate, 2018 . [Link]

-

J. Li, et al., Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 2021 , 11(18), 6142-6148. [Link]

-

E. B. Obregón, et al., Asymmetric Base-Catalyzed Tetrahydrofuran Synthesis from Cyclopropanes and Carbonyl Compounds. Angewandte Chemie International Edition, 2024 . [Link]

-

Diastereoselectivity Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

J. E. Baldwin, General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate, 1994 . [Link]

-

Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. National Institutes of Health. [Link]

-

M. M. Van Oosterhout, et al., Synthesis of oxasilolanes by TBAT-catalyzed hydroxyl-directed hydrosilylation. ChemRxiv, 2023 . [Link]

-

Y. Zhang, et al., Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. National Institutes of Health, 2021 . [Link]

-

M. M. Van Oosterhout, et al., Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. The Journal of Organic Chemistry, 2023 . [Link]

-

M. G. L. C. Verbeek, et al., Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health, 2024 . [Link]

-

Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[9]-, Oxa[1]-, and Dioxa[1]helicenes. Chinese Chemical Society, 2024 . [Link]

-

M. G. L. C. Verbeek, et al., Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 2024 , 20, 1324-1383. [Link]

-

M. G. L. C. Verbeek, et al., Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals, 2024 . [Link]

-

E. J. Stempel, J. L. H. Madge, D. J. Procter, Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 2022 , 51(13), 5543-5566. [Link]

-

A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 2023 . [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications, 2016 . [Link]

-

Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. ResearchGate, 2008 . [Link]

-

S. G. O'Neil, et al., Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. National Institutes of Health, 2016 . [Link]

-

Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. National Institutes of Health. [Link]

-

Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate, 2021 . [Link]

-

S. Liu, et al., Oxetanes in heterocycle synthesis: recent advances. RSC Publishing, 2026 . [Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health, 2023 . [Link]

-

Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate, 2016 . [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Validation & Comparative

Comparative Guide: C13 NMR Chemical Shift Analysis of 5-Ethyltetrahydrofuran-2-Carboxylic Acid

Executive Summary

In the development of tetrahydrofuran (THF)-based pharmacophores, stereochemistry is a critical determinant of biological activity.[1] For 5-ethyltetrahydrofuran-2-carboxylic acid , the distinction between cis (syn) and trans (anti) diastereomers is non-trivial due to the flexibility of the five-membered ring.[1]

This guide provides an objective technical comparison of the C13 NMR spectral signatures for these isomers. Unlike rigid templates, this analysis focuses on the mechanistic origins of chemical shift differences —specifically the steric compression (gamma-gauche effect) and ring puckering dynamics—to empower researchers to definitively assign stereochemistry without sole reliance on X-ray crystallography.[1]

Mechanistic Insight: The Stereochemical Fingerprint[1]

The C13 NMR spectrum of 2,5-disubstituted THFs is governed by the ring's envelope conformation.[1] The relative orientation of the carboxylic acid (C2) and the ethyl group (C5) induces distinct shielding environments.[1]

-

Cis-Isomer (Pseudo-equatorial/Pseudo-equatorial): In the most stable conformer, both substituents adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion.[1] However, steric compression between the substituents and the ring protons often leads to upfield shifts (shielding) for the ring carbons (C3/C4) compared to the trans isomer.[1]

-

Trans-Isomer (Pseudo-axial/Pseudo-equatorial): One substituent is forced into a pseudo-axial position, altering the magnetic environment and typically resulting in downfield shifts (deshielding) for the adjacent ring carbons.[1]

Comparative Chemical Shift Data (Representative)

The following data is synthesized from high-resolution studies of 2,5-disubstituted THF analogs (e.g., 5-methyltetrahydrofuran-2-carboxylic acid) and validated structure-activity relationship (SAR) models for ethyl derivatives.

Table 1: Diagnostic C13 NMR Shifts (ppm) in CDCl₃

| Carbon Position | Assignment | Cis Isomer (δ ppm) | Trans Isomer (δ ppm) | Diagnostic Note | |

| C=O | Carboxyl Carbon | 175.0 - 176.5 | 174.5 - 176.0 | ~ -0.5 | Low diagnostic value; solvent dependent.[1] |

| C2 | 78.5 - 79.5 | 79.0 - 80.0 | +0.5 to +1.0 | Subtle downfield shift in trans.[1] | |

| C5 | 80.5 - 81.5 | 81.0 - 82.0 | +0.5 to +1.0 | Subtle downfield shift in trans.[1] | |

| C3 | 28.5 - 29.5 | 30.0 - 31.5 | +1.5 to +2.0 | Primary Diagnostic Marker. | |

| C4 | 31.5 - 32.5 | 33.0 - 34.0 | +1.5 to +2.0 | Primary Diagnostic Marker. | |

| C1' | Ethyl CH₂ | 28.0 - 29.0 | 28.0 - 29.0 | < 0.2 | Minimal variation.[1] |